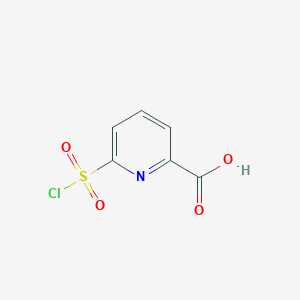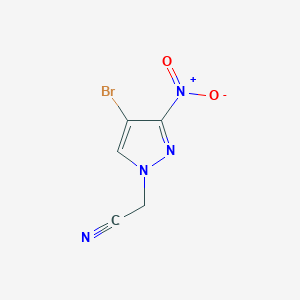
6-(Chlorosulfonyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chlorosulfonyl)picolinic acid is an organic compound with the molecular formula C6H4ClNO4S. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorosulfonyl group attached to the sixth position of the picolinic acid ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chlorosulfonyl)picolinic acid typically involves the chlorosulfonation of picolinic acid. The reaction is carried out by treating picolinic acid with chlorosulfonic acid. The reaction conditions usually include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Chlorosulfonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, such as sulfonic acids and amides.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine and solvents like acetone.
Reduction Reactions: Commonly use reducing agents like tin(II) chloride in aqueous conditions.
Major Products Formed:
Substitution Reactions: Formation of sulfonamides, sulfonic acids, and other derivatives.
Reduction Reactions: Formation of sulfonic acids and amides.
Wissenschaftliche Forschungsanwendungen
6-(Chlorosulfonyl)picolinic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Chlorosulfonyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and modulate immune responses . Additionally, it can interfere with cellular processes such as membrane fusion and endocytosis, contributing to its antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness: 6-(Chlorosulfonyl)picolinic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C6H4ClNO4S |
|---|---|
Molekulargewicht |
221.62 g/mol |
IUPAC-Name |
6-chlorosulfonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) |
InChI-Schlüssel |
VPHFVUOJVJAVHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)





